molecular formula C26H21ClN2O4 B1322136 Fmoc-5-chloro-DL-tryptophan CAS No. 1219398-51-2

Fmoc-5-chloro-DL-tryptophan

Cat. No.: B1322136
CAS No.: 1219398-51-2
M. Wt: 460.9 g/mol
InChI Key: ZRVDPQCSRZAYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-5-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid used in the biosynthesis of proteins. This compound is characterized by the presence of a 5-chloro substituent on the indole ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. The molecular formula of this compound is C26H21ClN2O4, and it has a molecular weight of 460.92 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-5-chloro-DL-tryptophan is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-5-chloro-DL-tryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.

    Coupling Reactions: The Fmoc group allows for coupling with other amino acids or peptides.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Coupling: DIC and HOBt are commonly used for coupling reactions.

    Deprotection: Piperidine is used for Fmoc deprotection.

Major Products

The major products formed from these reactions include substituted tryptophan derivatives, peptides, and deprotected amino acids .

Scientific Research Applications

Fmoc-5-chloro-DL-tryptophan is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-5-chloro-DL-tryptophan involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 5-chloro substituent can affect the electronic properties of the indole ring, potentially altering the peptide’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-5-benzyloxy-DL-tryptophan
  • Fmoc-3-fluoro-DL-tyrosine
  • Fmoc-alpha-methyl-DL-glutamic acid

Uniqueness

Fmoc-5-chloro-DL-tryptophan is unique due to the presence of the 5-chloro substituent, which can impart different electronic and steric properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable for designing peptides with specific characteristics .

Properties

IUPAC Name

3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVDPQCSRZAYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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